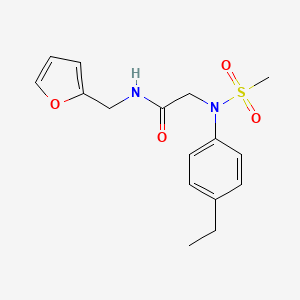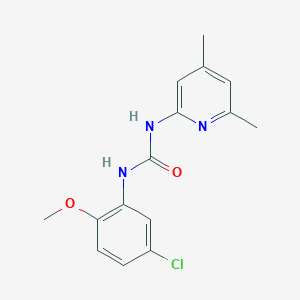![molecular formula C14H20N2O2 B5883594 3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)
3-methyl-N-[4-(propionylamino)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[4-(propionylamino)phenyl]butanamide, also known as MPHP, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a psychoactive substance that has been used for recreational purposes and has been associated with adverse health effects. However, MPHP has also been studied for its potential scientific research applications due to its unique properties.
Mécanisme D'action
3-methyl-N-[4-(propionylamino)phenyl]butanamide works by inhibiting the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a key role in the regulation of mood, motivation, and reward. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in euphoria, increased energy, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause sweating, tremors, and muscle stiffness. Long-term use of this compound has been associated with a range of adverse health effects, including cardiovascular problems, kidney damage, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-methyl-N-[4-(propionylamino)phenyl]butanamide in lab experiments is its high potency, which allows for smaller doses to be used. It also has a relatively long half-life, which means that its effects can be studied over a longer period of time. However, the use of this compound in lab experiments is limited by its potential for abuse and the associated health risks.
Orientations Futures
There are several potential future directions for the study of 3-methyl-N-[4-(propionylamino)phenyl]butanamide. One area of research is the development of new drugs that target the dopamine system for the treatment of neurological disorders such as Parkinson's disease and depression. Another area of research is the study of the long-term effects of this compound use on the brain and body, which could provide insights into the mechanisms underlying addiction and other health problems associated with drug use. Finally, the development of new analytical methods for the detection of this compound in biological samples could help to improve our understanding of its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[4-(propionylamino)phenyl]butanamide involves the reaction of 4'-propionylpropiophenone with methylamine and subsequent reduction with sodium borohydride. The resulting product is this compound, which is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
3-methyl-N-[4-(propionylamino)phenyl]butanamide has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is a protein that plays an important role in the regulation of dopamine levels in the brain. This property makes this compound a potential tool for studying the dopamine system and its role in various neurological disorders.
Propriétés
IUPAC Name |
3-methyl-N-[4-(propanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-13(17)15-11-5-7-12(8-6-11)16-14(18)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHKTOJMFXLEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)




![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)



![2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)